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Compound of Interest

Compound Name: 4A3-SC7

Cat. No.: B15573853

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the novel ionizable
lipid, 4A3-SC7, in the formulation of lipid nanoparticles (LNPs) for the delivery of CRISPR-Cas9
gene-editing components. The protocols and data presented are based on available research
and are intended to guide the development of potent and targeted gene-editing therapies.

Introduction to 4A3-SC7

4A3-SC7 is a proprietary, ionizable lipid that is a key component of the Selective Organ
Targeting (SORT) lipid nanoparticle platform.[1][2] Its unique branched-tail structure is designed
to enhance the encapsulation of large nucleic acid payloads, such as messenger RNA (MRNA)
and the components of the CRISPR-Cas9 system, and to facilitate their escape from the
endosome into the cytoplasm.[1][2] This characteristic is critical for the successful delivery and
function of gene-editing machinery. While much of the detailed public data on all-in-one
CRISPR-Cas9 delivery focuses on the related lipid 4A3-SC8, the data available for 4A3-SC7
demonstrates its high utility for in vivo delivery of nucleic acids, particularly for base editing
applications in hepatocytes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for 4A3-SC7-containing LNPs based
on published studies.
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Table 1: Physicochemical Properties of 4A3-SC7 LNPs for Large mRNA Delivery[1][2]

Parameter Value
LNP Size ~74 nm
Polydispersity Index (PDI) 0.17
Encapsulation Efficiency 87%
Nucleic Acid Cargo Size ~5000 nt

Table 2: In Vivo Performance of 4A3-SC7 LNPs for Base Editing[1][2]

Parameter Value

Target Organ Liver (Hepatocytes)

Achieved Base Editing >40%

Disease Model PiZ mice (SERPINAL1 mutation)

Durable correction of the disease-causing
Outcome mutation and significant reduction of

pathological protein aggregates.

Experimental Protocols

Protocol 1: Formulation of 4A3-SC7 Lipid Nanoparticles

This protocol describes the preparation of 4A3-SC7 LNPs for the encapsulation of CRISPR-
Cas9 components (e.g., Cas9 mRNA and single-guide RNA).

Materials:
e 4A3-SC7 ionizable lipid
e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesterol
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e 1, 2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DMG-PEG2000)

» Ethanol, 200 proof, molecular biology grade

» Citrate buffer (e.g., 50 mM, pH 4.0)

e Phosphate-buffered saline (PBS), pH 7.4

o Nuclease-free water

e Cas9 mRNA and sgRNA

e Microfluidic mixing device (e.g., NanoAssemblr®)

» Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Procedure:

 Lipid Stock Preparation:

o Prepare stock solutions of 4A3-SC7, DOPE, Cholesterol, and DMG-PEG2000 in ethanol.
A common molar ratio for liver-targeting LNPs is approximately 15:23:39:3 (4A3-
SC7:DOPE:Cholesterol:DMG-PEG2000).[1][2]

o Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in
ethanol.

e Aqueous Phase Preparation:

o Dilute the Cas9 mRNA and sgRNA in the citrate buffer to the desired concentration. The
total lipid to RNA weight ratio is typically around 20:1.[1][2]

e LNP Formulation:

o Set up the microfluidic mixing device according to the manufacturer's instructions.
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o Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer mixture into
another.

o Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (e.g., 3:1
agueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

 Purification and Buffer Exchange:

o Collect the LNP solution from the outlet of the microfluidic device.

o To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP
solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, use
a TFF system for larger scale preparations.

» Sterilization and Storage:

o Sterilize the final LNP formulation by passing it through a 0.22 pm filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection and Gene Editing Analysis

Materials:

Hepatocytes or other target cells

e Cell culture medium and supplements

e 4A3-SC7 LNPs encapsulating Cas9 mRNA and sgRNA

o DNA extraction kit

e PCR primers flanking the target genomic region

e Sanger sequencing reagents or next-generation sequencing (NGS) platform

o TIDE or ICE software for indel analysis

Procedure:
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Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

LNP Treatment: Dilute the 4A3-SC7 LNPs in fresh cell culture medium and add to the cells.

Incubation: Incubate the cells with the LNPs for 24-72 hours.

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.

Gene Editing Analysis:

o Purify the PCR product and send for Sanger sequencing. Analyze the sequencing
chromatograms using TIDE or ICE software to quantify the percentage of insertions and
deletions (indels).

o For more in-depth analysis, use NGS to characterize the editing outcomes.

Protocol 3: In Vivo Administration and Analysis in Animal Models

Materials:

Animal model (e.g., PiZ mice)

4A3-SC7 LNPs encapsulating Cas9 mRNA and sgRNA

Sterile syringes and needles

Anesthesia

Tissue collection tools

Equipment for tissue homogenization, DNA/RNA/protein extraction, and analysis (QPCR,
Western blot, etc.)

Procedure:

o LNP Administration: Administer the 4A3-SC7 LNP formulation to the animals via intravenous
(IV) injection. The dosage will need to be optimized for the specific application.
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» Monitoring: Monitor the animals for any adverse effects.

o Tissue Harvest: At a predetermined time point post-injection (e.g., 3-7 days), euthanize the
animals and harvest the target organs (e.g., liver).

e Analysis:

o Extract genomic DNA from the tissues to analyze gene editing efficiency as described in

Protocol 2.
o Extract mMRNA to assess the knockdown of the target gene transcript via RT-gPCR.
o Extract protein to measure the reduction of the target protein via Western blot or ELISA.

Visualizations

Experimental Workflow for LNP Formulation
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Caption: Workflow for the formulation of 4A3-SC7 lipid nanoparticles.

Cellular Uptake and Endosomal Escape Pathway
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Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.
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CRISPR-Cas9 Gene Editing Process in the Cell
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Caption: Intracellular pathway of CRISPR-Cas9 gene editing after LNP delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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